molecular formula C16H26N2O3 B3110402 benzyl N-[6-(2-hydroxyethylamino)hexyl]carbamate CAS No. 179760-69-1

benzyl N-[6-(2-hydroxyethylamino)hexyl]carbamate

Cat. No.: B3110402
CAS No.: 179760-69-1
M. Wt: 294.39 g/mol
InChI Key: XKZJZMNDCPCMQQ-UHFFFAOYSA-N
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Description

Benzyl N-[6-(2-hydroxyethylamino)hexyl]carbamate is a compound that belongs to the class of carbamates. It is characterized by the presence of a benzyl group, a hexyl chain, and a hydroxyethylamino group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[6-(2-hydroxyethylamino)hexyl]carbamate typically involves the reaction of benzyl chloroformate with 6-(2-hydroxyethylamino)hexylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reactants and the control of reaction conditions ensures consistent product quality and high yield.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[6-(2-hydroxyethylamino)hexyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The carbamate group can be reduced to form an amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of benzyl N-[6-(2-oxoethylamino)hexyl]carbamate.

    Reduction: Formation of benzyl N-[6-(2-hydroxyethylamino)hexyl]amine.

    Substitution: Formation of various substituted benzyl N-[6-(2-hydroxyethylamino)hexyl]carbamates.

Scientific Research Applications

Benzyl N-[6-(2-hydroxyethylamino)hexyl]carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use as a drug delivery agent due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl N-[6-(2-hydroxyethylamino)hexyl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. Additionally, it can interact with cell surface receptors, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl N-[6-(2-hydroxyethylamino)hexyl]carbamate
  • Benzyl N-[6-(2-hydroxyethylamino)hexyl]urea
  • Benzyl N-[6-(2-hydroxyethylamino)hexyl]thiocarbamate

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to form stable complexes with various drugs and its potential use in drug delivery systems set it apart from other similar compounds.

Properties

IUPAC Name

benzyl N-[6-(2-hydroxyethylamino)hexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O3/c19-13-12-17-10-6-1-2-7-11-18-16(20)21-14-15-8-4-3-5-9-15/h3-5,8-9,17,19H,1-2,6-7,10-14H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKZJZMNDCPCMQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCCCNCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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